molecular formula C10H19NO B7784524 (2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE

(2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE

Cat. No.: B7784524
M. Wt: 169.26 g/mol
InChI Key: ACIGJEVTDRNMEJ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE is a chiral piperidinone derivative. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and potential applications. Piperidinone derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. The choice of solvent and temperature can significantly impact the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and high yield of the compound. The scalability of the synthetic route is a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

(2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-dimethyl-1-(propan-2-yl)piperidin-4-one
  • (2R,5R)-2,5-dimethyl-1-(propan-2-yl)piperidin-4-one
  • (2R,5S)-2,5-dimethyl-1-(propan-2-yl)piperidin-4-one

Uniqueness

The unique stereochemistry of (2S,5R)-1-ISOPROPYL-2,5-DIMETHYLTETRAHYDRO-4(1H)-PYRIDINONE distinguishes it from its stereoisomers. This specific configuration can result in different biological activities and chemical reactivities, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(2S,5R)-2,5-dimethyl-1-propan-2-ylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-7(2)11-6-8(3)10(12)5-9(11)4/h7-9H,5-6H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIGJEVTDRNMEJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CN1C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@@H](CN1C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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